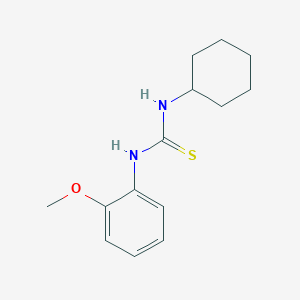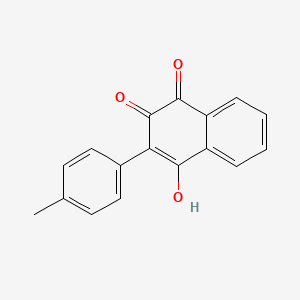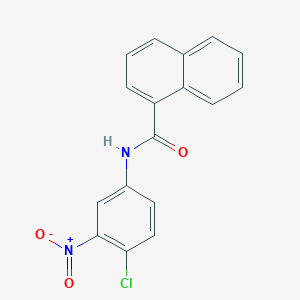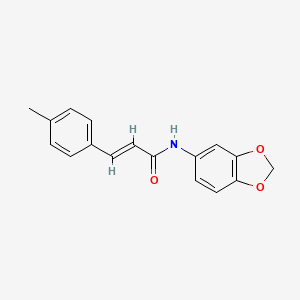
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, also known as MPFP, is a chemical compound with potential applications in scientific research. MPFP belongs to the class of piperazine derivatives and has been shown to exhibit unique biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves its interaction with the serotonin 5-HT1A receptor. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine acts as a partial agonist of this receptor, meaning it activates the receptor to a lesser extent than a full agonist. This results in a modulatory effect on the receptor, which can influence the activity of other neurotransmitter systems.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been shown to exhibit unique biochemical and physiological effects. It has been reported to increase the release of the neurotransmitters dopamine and norepinephrine in certain brain regions, while decreasing their release in others. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has also been shown to increase the expression of certain genes involved in neuroplasticity and stress response.
实验室实验的优点和局限性
One advantage of using 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for specific targeting of this receptor. However, one limitation is its partial agonist activity, which may complicate interpretation of results compared to a full agonist or antagonist.
未来方向
There are several potential future directions for research involving 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another direction is the exploration of its interactions with other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the development of more selective and potent derivatives of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine could lead to further insights into the function of the serotonin 5-HT1A receptor.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves the reaction of 2-methyl-3-phenylacrylic acid with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine as a white solid, which can be purified by recrystallization or column chromatography.
科学研究应用
1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit affinity for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine can be used to study the function of this receptor and its interactions with other neurotransmitter systems.
属性
IUPAC Name |
(Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16(15-17-7-3-2-4-8-17)20(24)23-13-11-22(12-14-23)19-10-6-5-9-18(19)21/h2-10,15H,11-14H2,1H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPLIZKTXFHPGQ-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)





![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)






![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)